

# The Role of NS-2359 (Tesofensine) in Cocaine Dependence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**NS-2359**, also known as Tesofensine, is a triple monoamine reuptake inhibitor that has been investigated as a potential pharmacotherapy for cocaine dependence. By blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), **NS-2359** modulates synaptic concentrations of these key neurotransmitters implicated in the reinforcing effects of cocaine and the pathophysiology of addiction. This technical guide provides an in-depth overview of the core preclinical and clinical research on **NS-2359** for cocaine dependence, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

## Mechanism of Action: Triple Monoamine Reuptake Inhibition

**NS-2359** is a phenyltropane analog that centrally blocks the reuptake of dopamine, norepinephrine, and serotonin with nanomolar affinities at their respective transporters.[1] This action leads to an increase in the extracellular concentrations of these neurotransmitters in key brain regions associated with reward and addiction, such as the nucleus accumbens. The rationale for using a triple reuptake inhibitor for cocaine dependence is to mimic some of cocaine's neurochemical effects to alleviate withdrawal and craving, while having a different pharmacokinetic profile that does not produce the same abuse liability.[1]



### **Binding Affinity and Potency**

Quantitative data on the inhibitory activity of **NS-2359** at the three main monoamine transporters are summarized below.

| Transporter                                                                      | Parameter | Value (nM) |
|----------------------------------------------------------------------------------|-----------|------------|
| Dopamine Transporter (DAT)                                                       | IC50      | 8.0        |
| Norepinephrine Transporter (NET)                                                 | IC50      | 3.2        |
| Serotonin Transporter (SERT)                                                     | IC50      | 11.0       |
| Table 1: In vitro inhibitory potency of NS-2359 at human monoamine transporters. |           |            |

Biochemical assays have determined the half-maximal inhibitory concentrations (IC<sub>50</sub>) of **NS-2359**, demonstrating its potent activity at all three transporters.

#### **Signaling Pathways**

The simultaneous inhibition of DAT, NET, and SERT by **NS-2359** leads to a complex downstream signaling cascade within neurons of the nucleus accumbens, a critical brain region in the reward pathway. The sustained elevation of synaptic dopamine, norepinephrine, and serotonin is hypothesized to normalize the neuroadaptations that occur with chronic cocaine use. One of the key downstream pathways affected is the cyclic adenosine monophosphate (cAMP) signaling cascade.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of NS-2359 in the nucleus accumbens.



#### **Preclinical Studies in Non-Human Primates**

Preclinical investigations in rhesus monkeys have been instrumental in evaluating the potential of **NS-2359** to reduce cocaine-seeking behavior. These studies typically employ intravenous self-administration paradigms.

# **Experimental Protocol: Intravenous Cocaine Self-Administration in Rhesus Monkeys**

The following protocol outlines a typical experimental design used to assess the effects of a candidate medication like **NS-2359** on cocaine self-administration.





Click to download full resolution via product page

Figure 2: Experimental workflow for preclinical evaluation of NS-2359.



### **Summary of Preclinical Findings**

Preclinical studies have demonstrated that chronic administration of **NS-2359** can significantly attenuate cocaine self-administration in rhesus monkeys.[1][2] While specific quantitative doseresponse data from these studies are not publicly available, the consistent qualitative findings of reduced cocaine intake supported the transition of **NS-2359** into clinical trials.

#### **Clinical Studies in Humans**

Based on promising preclinical data and a favorable safety profile in early human studies, **NS-2359** advanced to Phase II clinical trials for the treatment of cocaine dependence.

### **Phase II Clinical Trial (NCT02798627)**

A key Phase II, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of **NS-2359** in treatment-seeking individuals with cocaine use disorder.[1][2]

| Parameter                                                                                       | Description                                                                                                                          |
|-------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Study Design                                                                                    | Randomized, double-blind, placebo-controlled                                                                                         |
| Participants                                                                                    | 80 adults with cocaine use disorder                                                                                                  |
| Treatment Arms                                                                                  | NS-2359 (1 mg or 2 mg daily) or Placebo                                                                                              |
| Duration                                                                                        | 8 weeks of treatment                                                                                                                 |
| Primary Outcome                                                                                 | 3 consecutive weeks of cocaine abstinence<br>during the final 3 weeks of the trial, verified by<br>urine benzoylecgonine (BE) levels |
| Adjuvant Therapy                                                                                | All participants received weekly cognitive-<br>behavioral therapy (CBT)                                                              |
| Table 2: Design of the Phase II Clinical Trial of NS-2359 for Cocaine Dependence (NCT02798627). |                                                                                                                                      |

#### **Clinical Trial Workflow**

The workflow for the NCT02798627 clinical trial is depicted below.





Click to download full resolution via product page

Figure 3: Workflow of the Phase II clinical trial (NCT02798627).



#### **Clinical Trial Results**

The Phase II clinical trial (NCT02798627) investigating **NS-2359** for cocaine dependence found that a 2 mg daily dose was well tolerated by patients.[3] However, the study concluded that this dose of **NS-2359** was no more effective than placebo in promoting abstinence from cocaine in individuals with Cocaine Use Disorder.[3] An interim analysis of blinded data from the first 50 patients prompted the continuation of the study to explore a higher dose, though the final results of this extension are not yet publicly available.[4][5]

| Outcome Measure            | NS-2359 (2 mg) Group      | Placebo Group             |
|----------------------------|---------------------------|---------------------------|
| Cocaine Abstinence         | No significant difference | No significant difference |
| Table 3: Primary Efficacy  |                           |                           |
| Outcome of the NCT02798627 |                           |                           |
| Clinical Trial.            |                           |                           |

#### **Conclusion and Future Directions**

**NS-2359** (Tesofensine), a potent triple monoamine reuptake inhibitor, has demonstrated a clear mechanism of action and has been evaluated in both preclinical and clinical settings for the treatment of cocaine dependence. While preclinical studies in non-human primates showed promise in reducing cocaine self-administration, a Phase II clinical trial did not find a significant difference between a 2 mg daily dose of **NS-2359** and placebo in promoting cocaine abstinence. Although the drug was well-tolerated, these findings suggest that at the dose tested, **NS-2359** is not an effective monotherapy for cocaine dependence.

Future research could explore several avenues. The decision to investigate higher doses in the extension of the NCT02798627 trial suggests that a different therapeutic window might exist. Further analysis of the full, unblinded dataset from this trial, including any data from higher dosage arms, is crucial. Additionally, exploring the efficacy of NS-2359 in combination with other therapeutic approaches, or in specific subpopulations of individuals with cocaine use disorder, may be warranted. The complex neurobiology of cocaine addiction likely requires a multi-faceted treatment approach, and while NS-2359 alone at the tested dose was not successful, its unique pharmacological profile may still hold therapeutic potential in different contexts.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Trial Of NS2359 For The Treatment of Cocaine Dependence [ctv.veeva.com]
- 2. mb.cision.com [mb.cision.com]
- 3. NS-2359 / Saniona [delta.larvol.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. biostock.se [biostock.se]
- To cite this document: BenchChem. [The Role of NS-2359 (Tesofensine) in Cocaine Dependence: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609651#role-of-ns-2359-in-cocaine-dependence-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com